molecular formula C15H17NO4 B13437121 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol

Cat. No.: B13437121
M. Wt: 275.30 g/mol
InChI Key: SQKUOSJGLMHAHJ-UHFFFAOYSA-N
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Description

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol is a complex organic compound featuring a furan ring, a tetrahydroisoquinoline structure, and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol typically involves multi-step organic reactionsThe tetrahydroisoquinoline structure is then synthesized and coupled with the furan derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and purity. Techniques such as continuous flow reactors and high-pressure systems can be employed to optimize the reaction conditions and scale up the production process .

Chemical Reactions Analysis

Types of Reactions

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted furan derivatives .

Scientific Research Applications

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol is unique due to its combination of a furan ring, tetrahydroisoquinoline structure, and multiple hydroxyl groups.

Biological Activity

The compound 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol (also known as 4,8-THQ-HMF) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C15H17NO4
  • Molecular Weight : 275.3 g/mol
  • InChIKey : SQKUOSJGLMHAHJ-UHFFFAOYSA-N

The structure features a tetrahydroisoquinoline core with hydroxymethyl and furan substituents, which are essential for its biological activity.

Spectroscopic Data

The compound's characterization can be supported by various spectroscopic methods, including NMR and mass spectrometry. For instance, the NMR data provides insights into the compound's conformational characteristics and electronic environment.

Pharmacological Effects

Research indicates that 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol exhibits several pharmacological properties:

  • Antioxidant Activity : The compound has shown significant antioxidant properties in vitro, which may protect cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial effects against various bacterial strains.
  • Neuroprotective Effects : There is evidence suggesting that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are still under investigation. However, some proposed mechanisms include:

  • Free Radical Scavenging : The hydroxymethyl and furan groups may contribute to the scavenging of free radicals.
  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in oxidative stress pathways.

Study 1: Antioxidant Activity

A study conducted by Dousa et al. (2011) evaluated the antioxidant potential of various isoquinoline derivatives, including 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

CompoundIC50 (μM)% Inhibition
4,8-THQ-HMF2575%
Control--

Study 2: Antimicrobial Properties

In a separate study focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

1-[5-(hydroxymethyl)furan-2-yl]-2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol

InChI

InChI=1S/C15H17NO4/c1-16-7-12(19)10-3-2-4-11(18)14(10)15(16)13-6-5-9(8-17)20-13/h2-6,12,15,17-19H,7-8H2,1H3

InChI Key

SQKUOSJGLMHAHJ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C1C3=CC=C(O3)CO)C(=CC=C2)O)O

Origin of Product

United States

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